1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
Overview
Description
1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is Human Topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosomal segregation during cell division .
Mode of Action
This compound interacts with Human Topoisomerase I, inhibiting its function . This interaction disrupts the normal process of DNA replication and transcription, leading to cell cycle arrest and apoptosis .
Result of Action
The result of the action of this compound is the induction of cell cycle arrest and apoptosis in cancer cells . This leads to the reduction of tumor growth and potentially, tumor regression .
Biochemical Analysis
Biochemical Properties
1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with human topoisomerase I, an enzyme critical for DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to topoisomerase I results in the inhibition of the enzyme’s activity, which can disrupt DNA replication and transcription . Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting topoisomerase I . At higher doses, it can cause toxic or adverse effects, including damage to healthy cells and tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in nucleotide metabolism, thereby affecting DNA synthesis and repair . Additionally, its interactions with metabolic enzymes can lead to changes in the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and nuclear proteins . The subcellular localization of this compound can significantly impact its biochemical and cellular effects .
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(benzimidazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-9-5-15(6-9)12(17)7-16-8-14-10-3-1-2-4-11(10)16/h1-4,8-9H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYSETSKVXNTFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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